molecular formula C12H15N B12629988 Quinoline, 1,2-dihydro-1,2,6-trimethyl- CAS No. 918532-75-9

Quinoline, 1,2-dihydro-1,2,6-trimethyl-

Cat. No.: B12629988
CAS No.: 918532-75-9
M. Wt: 173.25 g/mol
InChI Key: CCGAGYPMCOITJX-UHFFFAOYSA-N
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Description

Quinoline, 1,2-dihydro-1,2,6-trimethyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its significant applications in various fields, including chemistry, biology, and industry. It is characterized by its unique structure, which includes a quinoline core with three methyl groups attached at the 1, 2, and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 1,2-dihydro-1,2,6-trimethyl- typically involves the condensation of aniline with acetone. This reaction is catalyzed by acids such as sulfuric acid or hydrochloric acid. The reaction conditions often require elevated temperatures, typically around 150-165°C, to facilitate the condensation process .

Industrial Production Methods

In industrial settings, the production of Quinoline, 1,2-dihydro-1,2,6-trimethyl- is carried out using large-scale reactors equipped with efficient cooling and heating systems to maintain the required reaction conditions. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 1,2-dihydro-1,2,6-trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

Quinoline, 1,2-dihydro-1,2,6-trimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Quinoline, 1,2-dihydro-1,2,6-trimethyl- involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoline, 1,2-dihydro-1,2,6-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where stability and reactivity are crucial .

Properties

CAS No.

918532-75-9

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

1,2,6-trimethyl-2H-quinoline

InChI

InChI=1S/C12H15N/c1-9-4-7-12-11(8-9)6-5-10(2)13(12)3/h4-8,10H,1-3H3

InChI Key

CCGAGYPMCOITJX-UHFFFAOYSA-N

Canonical SMILES

CC1C=CC2=C(N1C)C=CC(=C2)C

Origin of Product

United States

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